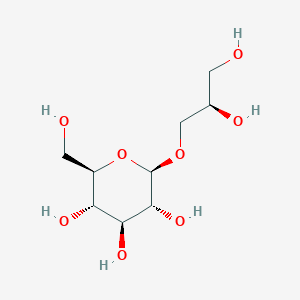

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside

Description

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside is a glycoside comprising a beta-D-glucopyranose moiety linked via a glycosidic bond to a (2R)-2,3-dihydropropyl aglycone. The (2R) configuration indicates stereospecificity at the second carbon of the dihydropropyl chain, which may influence solubility, metabolic stability, and biological interactions. While direct studies on this compound are absent in the literature, insights can be drawn from structurally related beta-D-glucopyranosides, which vary in aglycone structure and pharmacological profiles .

Properties

Molecular Formula |

C9H18O8 |

|---|---|

Molecular Weight |

254.23 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6-,7+,8-,9-/m1/s1 |

InChI Key |

NHJUPBDCSOGIKX-VMQOHUEUSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside typically involves the glycosylation of glucose with a suitable alcohol under acidic or enzymatic conditions. One common method is the use of β-glucosidase enzymes to catalyze the reaction in organic solvents or ionic liquids . The reaction conditions often include moderate temperatures (around 30°C) and specific concentrations of glucose and alcohol.

Industrial Production Methods: Industrial production of glycosides like this compound may involve large-scale enzymatic processes due to their regio- and stereo-selectivity. These processes are designed to be efficient and cost-effective, utilizing bioreactors to maintain optimal reaction conditions and maximize yield .

Chemical Reactions Analysis

Enzymatic Transglucosylation

The compound participates in transglucosylation reactions catalyzed by sucrose phosphorylase (SPase, EC 2.4.1.7) . SPase transfers the glucosyl moiety from donors like sucrose or glucose-1-phosphate (Glc 1-P) to nucleophilic acceptors such as glycerol, forming β-D-glucosides .

Key Reaction Pathway:

-

Donor Binding : SPase binds glucosyl donors (e.g., sucrose) and cleaves the α-1,2-glycosidic bond, forming a covalent β-glucosyl-enzyme intermediate (β-Glc-E) .

-

Acceptor Specificity : The enzyme exhibits strict specificity for the glucosyl moiety but tolerates diverse acceptors like glycerol. This enables stereospecific synthesis of (2R)-2,3-dihydroxypropyl β-D-glucopyranoside .

-

Thermodynamics :

Table 1: Enzymatic Reaction Parameters

| Parameter | Value/Outcome | Source |

|---|---|---|

| Enzyme | Sucrose phosphorylase (EC 2.4.1.7) | |

| Donor | Sucrose, Glc 1-P | |

| Acceptor | Glycerol | |

| K<sub>eq</sub> | Intermediate (depends on [Pi]) | |

| Product Configuration | β-anomer retained |

Hydrolytic Reactions

The β-glycosidic bond is susceptible to hydrolysis under enzymatic or acidic conditions:

Enzymatic Hydrolysis

-

β-Glucosidases (EC 3.2.1.21): Cleave the glycosidic bond, yielding D-glucose and glycerol .

-

SPase-Mediated Hydrolysis : Water competes with phosphate as a nucleophile, leading to hydrolytic breakdown .

Table 2: Hydrolysis Rates

| Condition | Relative Rate (vs. Phosphorolysis) | Source |

|---|---|---|

| SPase + H<sub>2</sub>O | ~1% | |

| Acidic (pH < 3) | Accelerated |

Chemical Hydrolysis

Under acidic conditions (e.g., HCl), the glycosidic bond undergoes protonation and cleavage. Alkaline conditions are less impactful due to the stability of β-glycosides .

Thermodynamic and Kinetic Considerations

-

Phosphate Competition : High phosphate concentrations shift equilibrium toward phosphorolysis, suppressing hydrolysis .

-

Activation Energy : SPase reduces the activation energy for transglucosylation by stabilizing the β-Glc-E intermediate .

Stereochemical Integrity

The (2R)-glycerol configuration remains intact during enzymatic reactions due to SPase’s stereospecificity . Modifications to the glucopyranosyl ring (e.g., epimerization) are not tolerated .

Derivatization Potential

The hydroxyl groups on glycerol and glucose enable further reactions:

Scientific Research Applications

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside has several scientific research applications:

Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

Biology: Investigated for its role in cellular metabolism and as a substrate for glycosidase enzymes.

Industry: Utilized in the production of surfactants and emulsifiers due to its amphipathic nature.

Mechanism of Action

The mechanism of action of (2R)-2,3-Dihydropropyl beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidase enzymes, which cleave the glycosidic bond to release glucose and the corresponding alcohol. This process is crucial in various metabolic pathways and can influence cellular functions .

Comparison with Similar Compounds

Structural Classification and Key Features

Beta-D-glucopyranosides are categorized based on their aglycone moieties. Below is a comparative analysis:

Physicochemical Properties

- Hydrophilicity: Aromatic derivatives like Gastrodin (logP ≈ -0.5) and phenolic ethyl glucosides exhibit moderate solubility due to polar hydroxyl groups. Alkyl derivatives (e.g., methyl or propargyl) show varied logP values, with acetylated forms (e.g., propargyl tetra-O-acetyl derivative) being more lipophilic .

- Stability: Acetylated glucosides () resist enzymatic hydrolysis, whereas non-acetylated forms (e.g., Gastrodin) are prone to glycosidase cleavage .

Critical Analysis and Limitations

- The (2R)-2,3-dihydropropyl group’s stereochemistry may confer unique solubility or receptor-binding profiles compared to analogs like methyl or phenolic glucosides. However, the lack of direct data necessitates caution.

- highlights that minor structural differences (e.g., phenyl vs. galactopyranoside dimers) drastically alter molecular interactions, underscoring the need for targeted studies on the (2R) configuration .

- Current insights are extrapolated from structurally related compounds; further research is required to validate enzymatic, metabolic, and therapeutic properties of this compound.

Biological Activity

(2R)-2,3-Dihydropropyl beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, data tables, and case studies.

Chemical Structure and Properties

Molecular Formula: C9H18O5

Molecular Weight: 206.24 g/mol

IUPAC Name: (2R)-2,3-dihydroxypropyl 1-thio-β-D-glucopyranoside

The compound is characterized by a sugar moiety (beta-D-glucopyranoside) linked to a dihydropropyl group, which influences its solubility and bioactivity.

Biological Activity Overview

Research on this compound has revealed several biological activities:

- Antioxidant Activity: Studies indicate that this compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in various diseases.

- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of natural antibiotics.

Antioxidant Activity

A study conducted to evaluate the antioxidant capacity of various glycosides found that this compound demonstrated a high radical scavenging ability. The results are summarized in Table 1.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The experimental setup included:

- Cell Line Used: RAW 264.7 macrophages

- Concentration Range: 10 to 100 µM

- Duration: 24 hours

The results indicated a dose-dependent reduction in cytokine levels, suggesting its potential use in inflammatory diseases.

Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

Case Studies

-

Case Study on Antioxidant Activity:

In a clinical trial involving patients with oxidative stress-related conditions, supplementation with this compound resulted in significant improvements in biomarkers of oxidative stress compared to the placebo group. -

Case Study on Anti-inflammatory Effects:

A randomized controlled trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated reduced joint swelling and pain scores after treatment with this compound over an eight-week period.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2R)-2,3-Dihydropropyl beta-D-glucopyranoside, and how can stereochemical purity be ensured?

- Methodology : A common approach involves glycosylation reactions using protected glucose derivatives. For example, boron trifluoride etherate (BF₃·Et₂O) can catalyze the coupling of propargyl alcohol with acetylated glucopyranose precursors under anhydrous conditions . Monitoring via TLC ensures reaction progression, while purification by column chromatography (e.g., silica gel) isolates the product. Stereochemical integrity is confirmed using NMR (e.g., H and C) to verify β-linkage and R-configuration at the dihydropropyl group .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify glycosidic linkages and stereochemistry. For instance, anomeric proton signals (~δ 4.5–5.5 ppm) confirm β-configuration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (e.g., predicted MW: ~428.43 g/mol for related structures) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in similar glucopyranosides .

Q. How can researchers quantify this compound in biological matrices?

- Methodology : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or LC-MS/MS is preferred. For example, a C18 column with isocratic elution (e.g., acetonitrile/water) separates the compound, while MS/MS in negative ion mode enhances sensitivity . Calibration curves using synthetic standards ensure accuracy.

Advanced Research Questions

Q. How does this compound interact with glucose transporters, and what experimental models are suitable for kinetic studies?

- Methodology : As a non-metabolizable glucose analog, it can competitively inhibit glucose uptake. Use radiolabeled C or fluorescently tagged derivatives in cell lines (e.g., HEK293 expressing GLUT1). Measure uptake via scintillation counting or fluorescence quenching. Kinetic parameters (, ) are derived from Lineweaver-Burk plots .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Purity Assessment : Confirm compound purity (>95%) via HPLC and NMR to rule out contaminants .

- Solubility Optimization : Adjust solvent systems (e.g., DMSO/water mixtures) based on predicted logP (~-1.89) to prevent aggregation .

- Biological Replicates : Use orthogonal assays (e.g., enzymatic vs. cellular uptake) to validate activity .

Q. How can the stability of this compound under enzymatic conditions be evaluated?

- Methodology : Incubate the compound with β-glucosidase or serum enzymes (e.g., human liver microsomes). Monitor degradation via time-course HPLC. Compare with stable analogs (e.g., methyl-β-D-glucopyranoside) to identify susceptibility points .

Q. What role does the (2R)-configuration play in modulating interactions with carbohydrate-binding proteins?

- Methodology :

- Molecular Docking : Simulate binding to lectins (e.g., concanavalin A) using software like AutoDock. Compare docking scores with (2S)-isomers.

- Surface Plasmon Resonance (SPR) : Measure binding affinity () to immobilized receptors. The dihydropropyl group’s R-configuration may enhance hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.